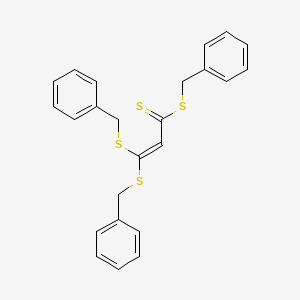
Benzyl 3,3-bis(benzylsulfanyl)prop-2-enedithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3,3-bis(benzylsulfanyl)prop-2-enedithioate is an organic compound characterized by the presence of benzyl groups and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3,3-bis(benzylsulfanyl)prop-2-enedithioate typically involves the reaction of benzyl halides with thiol-containing compounds under specific conditions. One common method is the copper-catalyzed coupling of benzyl halides with alkynoic acids, which can be performed under ligand-free conditions . This method is efficient and yields the desired product in good quantities.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar copper-catalyzed processes. The use of ionic liquids as solvents can enhance the reaction efficiency and stability .
Chemical Reactions Analysis
Types of Reactions: Benzyl 3,3-bis(benzylsulfanyl)prop-2-enedithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other sulfur-containing derivatives.
Substitution: Substitution reactions at the sulfur atoms can lead to the formation of different benzyl sulfides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Benzyl Grignard reagents are often employed for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur derivatives.
Substitution: Various benzyl sulfides.
Scientific Research Applications
Benzyl 3,3-bis(benzylsulfanyl)prop-2-enedithioate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing heterocycles and other complex molecules.
Medicine: Investigated for its potential therapeutic properties due to its unique sulfur-containing structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 3,3-bis(benzylsulfanyl)prop-2-enedithioate involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of various sulfur-containing products, which may exert biological or chemical effects. The compound’s ability to undergo oxidation, reduction, and substitution reactions makes it versatile in different applications .
Comparison with Similar Compounds
Benzyl sulfides: These compounds share the benzyl and sulfur structural features and are used in similar applications.
Benzyl 3-phenylpropiolates: These compounds are also synthesized via copper-catalyzed coupling reactions and have applications in heterocycle synthesis.
Uniqueness: Benzyl 3,3-bis(benzylsulfanyl)prop-2-enedithioate is unique due to its dual benzylsulfanyl groups, which provide distinct reactivity and potential for diverse applications compared to other benzyl sulfides and related compounds .
Properties
Molecular Formula |
C24H22S4 |
|---|---|
Molecular Weight |
438.7 g/mol |
IUPAC Name |
benzyl 3,3-bis(benzylsulfanyl)prop-2-enedithioate |
InChI |
InChI=1S/C24H22S4/c25-23(26-17-20-10-4-1-5-11-20)16-24(27-18-21-12-6-2-7-13-21)28-19-22-14-8-3-9-15-22/h1-16H,17-19H2 |
InChI Key |
YDZWRJDOXNINNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=CC(=S)SCC2=CC=CC=C2)SCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















